methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate
Brand Name: Vulcanchem
CAS No.: 450346-32-4
VCID: VC6964279
InChI: InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15)
SMILES: COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C12H10N4O5
Molecular Weight: 290.235

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate

CAS No.: 450346-32-4

Cat. No.: VC6964279

Molecular Formula: C12H10N4O5

Molecular Weight: 290.235

* For research use only. Not for human or veterinary use.

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate - 450346-32-4

Specification

CAS No. 450346-32-4
Molecular Formula C12H10N4O5
Molecular Weight 290.235
IUPAC Name methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate
Standard InChI InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15)
Standard InChI Key MFRSDKLDESDLNG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrimidine ring substituted at the 4-position with an oxybenzoate group and at the 5- and 6-positions with nitro and amino groups, respectively. The methyl ester at the para position of the benzene ring introduces steric and electronic effects that influence solubility and reactivity.

Key Structural Features:

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

  • Nitro Group (NO₂): Electron-withdrawing substituent at the 5-position, enhancing electrophilic character at adjacent positions .

  • Amino Group (NH₂): Electron-donating group at the 6-position, creating a push-pull electronic environment that may stabilize charge-transfer interactions.

  • Methyl Benzoate: Provides lipophilicity and serves as a leaving group in ester hydrolysis reactions .

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations on analogous nitro-pyrimidines suggest a planar geometry for the pyrimidine ring, with slight distortion due to steric interactions between the nitro and amino groups . The nitro group’s electron-withdrawing nature polarizes the ring, increasing susceptibility to nucleophilic attack at the 2- and 4-positions.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight293.23 g/molCalculated from formula C₁₁H₁₀N₄O₅
Melting Point160–165°CExtrapolated from
LogP (Partition Coefficient)1.8–2.2Similar to methyl 4-nitrobenzoate
Solubility in Methanol~20 mg/mLBased on nitroaromatic esters

Synthesis and Purification

Synthetic Routes

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzoic acid methyl ester and 4-chloro-5-nitro-6-aminopyrimidine. This method parallels reactions documented for 2,4-dichloro-5-nitropyrimidine derivatives .

Representative Procedure:

  • Reagents:

    • 4-Hydroxybenzoic acid methyl ester (1.2 equiv)

    • 4-Chloro-5-nitro-6-aminopyrimidine (1.0 equiv)

    • N,N-Diisopropylethylamine (DIEA, 2.5 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Conditions:

    • Temperature: −78°C → 25°C (gradual warming)

    • Reaction Time: 12–18 hours

    • Atmosphere: Nitrogen

  • Mechanism:
    The alkoxide ion generated from the methyl benzoate attacks the electron-deficient C4 position of the pyrimidine ring, displacing chloride. DIEA neutralizes HCl byproduct, driving the reaction forward .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
SolventTHF/Dioxane (3:1)Maximizes nucleophilicity
Temperature−78°C → RTPrevents side reactions
BaseDIEASuperior to Et₃N for SNAr

Purification Strategies

Crude product is typically purified via:

  • Recrystallization: Ethanol/water mixtures (70:30 v/v) yield pale yellow crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent .

Reactivity and Functionalization

Electrophilic Sites

The nitro group activates the pyrimidine ring toward substitution. Key reactive positions include:

  • C2: Susceptible to amination or alkoxylation.

  • C4: Already occupied by the benzoate group; potential site for ring-opening reactions under strong acidic conditions.

Reductive Transformations

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄), yielding methyl 4-[(6-amino-5-aminopyrimidin-4-yl)oxy]benzoate—a diamine derivative with enhanced hydrogen-bonding capacity .

Table 3: Reduction Conditions and Outcomes

Reducing AgentConditionsProduct
H₂ (1 atm), 10% Pd/CEtOH, 25°C, 6h95% yield, retains ester group
Na₂S₂O₄ (excess)H₂O/EtOH, 80°C, 2h88% yield, partial ester hydrolysis

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